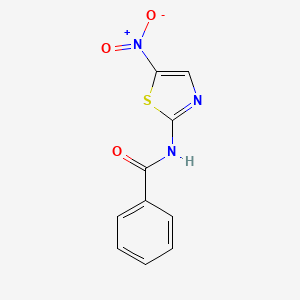

N-(5-Nitrothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h1-6H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUHMMUUMWZPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214637 | |

| Record name | Benzamido-2-nitro-5-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64398-84-1 | |

| Record name | N-(5-Nitro-2-thiazolyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64398-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamido-2-nitro-5-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064398841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64398-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamido-2-nitro-5-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-nitro-2-thiazolyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling

Early methods employed carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for amide bond formation. In a representative protocol, acetylsalicylic acid and 2-amino-5-nitrothiazole are combined in acetone at −2°C to 3°C, followed by DCC and triethylamine to facilitate coupling. After 3–6 hours, the mixture is filtered, extracted with ethyl acetate, and purified via recrystallization to achieve 60.5–78.2% yields and 98–99% purity. While this method avoids acyl chloride intermediates, it faces challenges in removing dicyclohexylurea byproducts and requires stringent temperature control to suppress side reactions.

Benzotriazole Activator Method

A streamlined approach utilizes N-acyl benzotriazoles as activated intermediates. Here, benzoic acid is first converted to its benzotriazole derivative using thionyl chloride or similar agents. Reacting this intermediate with 5-nitrothiazol-2-amine in acetonitrile at room temperature for 1 hour yields N-(5-nitrothiazol-2-yl)benzamide with minimal byproducts. This method eliminates the need for cryogenic conditions and achieves comparable yields (70–85%) while reducing purification complexity.

Modern Coupling Reagent Strategies

EDCI/HOBt System

The ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) system represents a gold standard for amide synthesis. In a protocol adapted for this compound, 5-nitrothiazol-2-amine and benzoic acid are dissolved in dimethylformamide (DMF) at 0°C. EDCI and HOBt are added sequentially, followed by N,N-diisopropylethylamine (DIPEA) to maintain basic conditions. After stirring at room temperature for 12 hours, the product is isolated via aqueous workup and recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with NMR resonances at δ 13.71–13.69 (amide NH) and 7.51–6.98 ppm (aromatic protons).

Comparative Analysis of Synthetic Methods

The EDCI/HOBt system offers superior compatibility with electron-deficient amines but requires longer reaction times. In contrast, benzotriazole-mediated coupling achieves rapid synthesis under ambient conditions, ideal for industrial scalability.

Characterization and Analytical Techniques

Post-synthesis validation relies on spectroscopic and chromatographic methods. NMR spectra exhibit distinct amide proton signals between δ 13.6–13.7 ppm, while aromatic protons appear as multiplet clusters between δ 7.5–6.9 ppm. HRMS analysis confirms the molecular ion peak at m/z 266.0237 (calculated for ). High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (MeCN/HO + 0.05% TFA) ensures >95% purity, critical for pharmaceutical applications.

Challenges and Optimization Strategies

Key challenges include nitro group instability under acidic conditions and byproduct formation during coupling. Optimizing solvent systems (e.g., replacing DMF with acetonitrile) reduces side reactions while improving reaction homogeneity. Catalytic additives such as 4-dimethylaminopyridine (DMAP) enhance acylation efficiency, particularly for sterically hindered acids .

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium dithionite.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(5-Nitrothiazol-2-yl)benzamide and its derivatives have shown promising antimicrobial properties against various pathogens. The structural features of nitrothiazole compounds contribute to their effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated several nitrothiazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the benzamide structure significantly enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were notably lower for certain derivatives, suggesting a strong structure-activity relationship (SAR) .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 15 | E. coli |

| Derivative A | 8 | S. aureus |

| Derivative B | 10 | E. coli |

Anticancer Potential

The anticancer properties of this compound have been a focal point in recent research, particularly concerning its ability to inhibit tumor growth through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The compound induced apoptosis, leading to reduced cell viability. In vitro studies revealed an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Inhibition of proliferation |

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological activity.

Synthetic Pathway Overview

- Formation of Thiazole Ring : The initial step involves creating the thiazole framework.

- Benzoyl Group Introduction : A benzoyl group is added to enhance lipophilicity.

- Nitro Substitution : The introduction of the nitro group at the aromatic ring is crucial for biological activity.

This synthetic approach allows researchers to create a library of derivatives for further biological evaluation .

Future Directions and Research Opportunities

The ongoing research into this compound highlights its potential in treating various diseases beyond infections and cancer, including neurodegenerative disorders. Studies suggest that thiazole derivatives may exhibit neuroprotective effects by modulating autophagy pathways .

Mechanism of Action

The mechanism of action of N-(5-Nitrothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This interference disrupts the metabolic processes of certain microorganisms, leading to their inhibition or death . The compound targets the vitamin cofactor thiamine pyrophosphate (TPP), outcompeting the substrate pyruvate .

Comparison with Similar Compounds

Table 1: Structural Analogues of N-(5-Nitrothiazol-2-yl)benzamide

Key Observations :

- Synthetic Efficiency : Yields vary significantly with substituent complexity. For example, Method A (direct coupling) gives moderate yields (42–57%), while EDCI/HOBt-mediated coupling improves efficiency (75% for compound 4 ).

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CN) enhance stability and alter NMR chemical shifts, as seen in 4-chloro and 3-cyano derivatives .

Physicochemical and Spectral Properties

- ¹H NMR : The parent compound’s thiazole proton resonates at δ 8.72 , while electron-withdrawing substituents (e.g., -Cl) deshield aromatic protons (δ 8.13 for 4-chloro derivative) . Hydroxyl groups (e.g., 2-hydroxy) introduce downfield shifts due to hydrogen bonding .

- HRMS : All derivatives show precise mass matches (<5 ppm error), confirming structural integrity .

Key Insights :

- Antimicrobial Activity : Chloro and thiophene substituents improve antimicrobial potency, likely due to increased lipophilicity and target binding .

- Metabolic Activity: MID-00935’s morpholinomethyl group enables disruption of MG53-IRS1 interactions, highlighting the role of polar substituents in metabolic targeting .

Biological Activity

N-(5-Nitrothiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

This compound is a derivative of nitazoxanide (NTZ), which is known for its broad-spectrum antimicrobial properties. The nitrothiazole moiety is crucial for its biological activity, particularly in inhibiting key enzymes involved in microbial metabolism. The mechanism of action primarily involves:

- Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) : This enzyme is essential for energy metabolism in anaerobic bacteria and some protozoa. NTZ and its derivatives inhibit PFOR by abstracting a proton from the thiamine pyrophosphate cofactor, disrupting acetyl-CoA production necessary for energy generation .

- Membrane Disruption : The compound induces lesions in the microbial membrane, leading to depolarization and loss of membrane integrity, which is particularly effective against pathogens like Helicobacter pylori and Clostridium difficile .

Antimicrobial Activity

This compound exhibits significant antibacterial properties against a variety of pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.87 | |

| Escherichia coli | 1.74 | |

| Pseudomonas aeruginosa | 1.50 | |

| Helicobacter pylori | 2.00 |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives against SARS-CoV-2. A series of carboxamido derivatives were synthesized, with notable findings:

- Compound 3b demonstrated an IC50 value of 4.67 µg/mL against the main protease (Mpro) of SARS-CoV-2, indicating potent antiviral activity .

- Molecular docking studies revealed that these compounds have favorable binding interactions with Mpro, suggesting their potential as therapeutic agents against COVID-19.

Case Studies and Research Findings

- Antimicrobial Efficacy Against Biofilms : A study highlighted the effectiveness of nitazoxanide derivatives in disrupting biofilm formation in E. coli and S. epidermidis, which are known to form resilient biofilms that complicate treatment . The introduction of halogen substituents significantly enhanced activity against biofilm-forming organisms.

- In Vivo Studies : Research involving inhalable particles containing NTZ showed promising results in preclinical models for tuberculosis treatment. These formulations maintained higher intracellular drug concentrations in macrophages and demonstrated dose-dependent killing of Mycobacterium tuberculosis .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the nitro group and the aromatic ring can significantly influence biological activity. For instance, compounds with chloro or methoxy substituents at specific positions exhibited enhanced antibacterial potency compared to their parent compounds .

Q & A

Basic: What are the optimized synthetic routes for N-(5-Nitrothiazol-2-yl)benzamide derivatives, and how are structural confirmations performed?

Answer:

Synthesis typically involves coupling 5-nitrothiazol-2-amine with substituted benzoyl chlorides under basic conditions (e.g., pyridine or NaOH). For example:

- Method A : Direct acylation yields derivatives like 3-nitro-N-(5-nitrothiazol-2-yl)benzamide (82% yield) using DMSO-d6 for NMR monitoring .

- Method B : Suzuki-Miyaura cross-coupling enables aryl-thiophene derivatives (e.g., compound 84 , 25% yield) .

Structural confirmation relies on:

- 1H/13C NMR : Chemical shifts (e.g., δ 13.48 ppm for NH in DMSO-d6) confirm amide bond formation and substituent positioning .

- HRMS (ESI) : Mass accuracy (<5 ppm error) validates molecular formulas (e.g., [C10H6N4O5S + H]+: calc. 295.0132, obs. 295.0137) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for antimicrobial derivatives of this compound?

Answer:

- Bioactivity assays : Minimum inhibitory concentration (MIC) tests against pathogens (e.g., S. aureus, E. coli) identify key substituents. For instance, 2-methoxy-4-nitro derivatives show enhanced activity due to electron-withdrawing groups .

- Computational modeling : Molecular docking (e.g., with PfDHFR or bacterial PFOR enzymes) correlates substituent effects (e.g., nitro groups) with binding affinity .

- Data tables : Tabulate logP, H-bond donors/acceptors, and MIC values to map pharmacophores .

Advanced: What challenges arise in resolving crystallographic ambiguities for this compound analogs?

Answer:

- Hydrogen bonding networks : Intermolecular N–H⋯N and C–H⋯O bonds (e.g., in nitazoxanide derivatives) create complex packing, requiring high-resolution (<1.0 Å) data .

- Software tools : SHELXL (for refinement) and WinGX (for data integration) resolve disorder in nitro/thiazole moieties .

- Twinned crystals : Use PLATON’s TWIN law to deconvolute overlapping reflections .

Basic: What protocols ensure safe handling and stability of this compound in laboratory settings?

Answer:

- Storage : Keep under inert gas (N2/Ar) at −20°C to prevent nitro group degradation .

- Stability testing : Monitor via TLC (silica gel, ethyl acetate/hexane) for decomposition under light/heat .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards) .

Advanced: How can enzyme inhibition mechanisms of this compound derivatives be experimentally validated?

Answer:

- Kinetic assays : Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity via NADH oxidation rates (λ = 340 nm) with/without inhibitors .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, Kd) for amide-thiazole interactions .

- X-ray crystallography : Resolve inhibitor-enzyme co-crystals to identify H-bonds (e.g., NH⋯O=C) critical for inhibition .

Advanced: What advantages does microwave-assisted synthesis offer for this compound derivatives?

Answer:

- Reduced reaction time : Thiadiazole cyclization completes in 1–2 hrs (vs. 24 hrs conventionally) .

- Higher yields : 70–84% for derivatives like (E)-N-((5-(3,4-dimethoxybenzylideneamino)thiadiazol-2-yl)methyl)benzamide .

- Energy efficiency : 150 W pulsed irradiation minimizes side reactions (e.g., nitro reduction) .

Advanced: How can acute toxicity be assessed for novel this compound analogs with limited data?

Answer:

- In silico models : Use ProTox-II or ADMETLab2.0 to predict LD50 and hepatotoxicity .

- In vitro assays : MTT tests on HepG2 cells quantify IC50 (e.g., compound 7h : IC50 = 12.3 µM) .

- Zebrafish models : Acute exposure (96-hr LC50) screens for neurotoxicity .

Basic: Which analytical techniques are critical for assessing purity in this compound synthesis?

Answer:

- TLC : Rf comparison on silica gel 60 F254 plates (eluent: CH2Cl2/MeOH 9:1) .

- Melting point : Sharp ranges (e.g., 202°C for nitazoxanide) indicate purity; deviations suggest impurities .

- Elemental analysis : ≤0.4% deviation for C/H/N/O validates stoichiometry .

Advanced: How should contradictory bioactivity data between similar derivatives be addressed?

Answer:

- Dose-response curves : Re-test compounds (e.g., 81 vs. 83 ) at 0.1–100 µM to confirm MIC trends .

- Solubility controls : Use DMSO vehicle (<1% v/v) to avoid false negatives in aqueous assays .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Advanced: Which software tools are recommended for crystallographic and spectroscopic data analysis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.